molecular formula C9H5BrN2O4 B11757426 5-bromo-7-nitro-1H-indole-2-carboxylic acid

5-bromo-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B11757426
M. Wt: 285.05 g/mol
InChI Key: STTIMNPIMKGFID-UHFFFAOYSA-N
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Description

5-Bromo-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-bromo-7-nitro-1H-indole-2-carboxylic acid typically involves the bromination and nitration of indole derivatives. One common method includes the bromination of 1H-indole-2-carboxylic acid followed by nitration at the 7-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Bromo-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

5-Bromo-7-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The presence of both bromine and nitro groups in this compound makes it unique and valuable for various applications.

Properties

Molecular Formula

C9H5BrN2O4

Molecular Weight

285.05 g/mol

IUPAC Name

5-bromo-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)

InChI Key

STTIMNPIMKGFID-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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